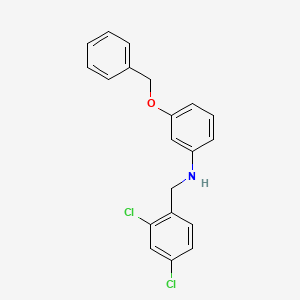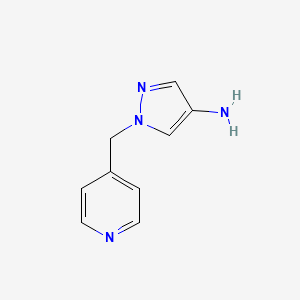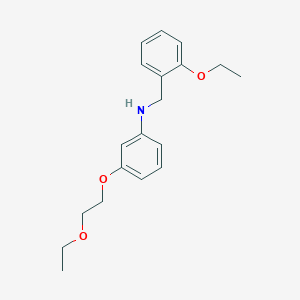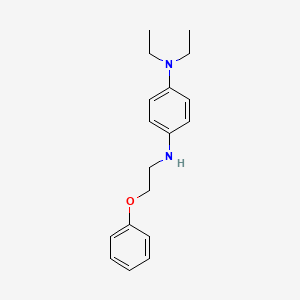
2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid
描述
2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is an organic compound with the molecular formula C10H13NO2S It is a derivative of pyridine, featuring a tert-butylsulfanyl group at the second position and a carboxylic acid group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-4-carboxylic acid.
Introduction of Tert-butylsulfanyl Group: The tert-butylsulfanyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting pyridine-4-carboxylic acid with tert-butylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (around 80-100°C) to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
科学研究应用
2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Catalysis: It serves as a ligand in catalytic systems for organic transformations, enhancing the efficiency and selectivity of reactions.
作用机制
The mechanism of action of 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.
Catalysis: As a ligand, it coordinates with metal centers in catalytic complexes, influencing the reactivity and selectivity of the catalyst.
相似化合物的比较
Similar Compounds
2-(Methylsulfanyl)pyridine-4-carboxylic acid: Similar structure but with a methylsulfanyl group instead of tert-butylsulfanyl.
2-(Ethylsulfanyl)pyridine-4-carboxylic acid: Similar structure but with an ethylsulfanyl group.
Uniqueness
2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid is unique due to the presence of the bulky tert-butylsulfanyl group, which can influence its steric and electronic properties. This can lead to different reactivity and selectivity in chemical reactions compared to its methylsulfanyl and ethylsulfanyl analogs.
属性
IUPAC Name |
2-tert-butylsulfanylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-10(2,3)14-8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEKRVIJJMIJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216139 | |
| Record name | 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019539-10-6 | |
| Record name | 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019539-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1385677.png)


![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine](/img/structure/B1385682.png)
![N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1385683.png)



![2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline](/img/structure/B1385691.png)
![N-[3-(Isopentyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1385693.png)
![N1-[2-(3,5-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1385695.png)


![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine](/img/structure/B1385700.png)
